molecular formula C10H9ClFNO B13690488 1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone

1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone

Cat. No.: B13690488
M. Wt: 213.63 g/mol
InChI Key: PEUHMJFLONKQQA-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable pyrrolidinone precursor. One common method involves the use of N-methylpyrrolidinone (NMP) as a solvent and a base such as potassium carbonate to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound with high purity. These methods often utilize automated systems to control reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized using agents such as potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic systems.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone can be compared with other similar compounds, such as:

    1-(3-Chloro-4-fluorophenyl)pyrrolidine: This compound lacks the carbonyl group present in the pyrrolidinone ring, which may affect its reactivity and biological activity.

    3-Chloro-4-fluorophenylboronic acid: This compound contains a boronic acid group instead of the pyrrolidinone ring, leading to different chemical properties and applications.

    N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: This compound is more complex and is used as a tyrosine kinase inhibitor in cancer therapy.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClFNO

Molecular Weight

213.63 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9ClFNO/c11-8-6-7(3-4-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2

InChI Key

PEUHMJFLONKQQA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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